N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
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Overview
Description
The compound “N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide” is a complex organic molecule. It contains a dihydrobenzo[b][1,4]dioxin moiety, which is a type of heterocyclic compound . The compound also includes a tetrahydrothiazolo[5,4-c]pyridin moiety and a furan-3-carboxamide group .
Scientific Research Applications
Theoretical and Computational Studies
Research on related sulfonamide derivatives, including those incorporating elements of the complex chemical structure of N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide, has utilized theoretical and computational calculations for potential drug applications. A study by Fahim and Ismael (2021) explored sulfonamide derivatives' reactivity, including their antimalarial activity and ADMET properties through computational calculations and molecular docking studies. The investigation found significant antimalarial activity and favorable ADMET profiles for certain sulfonamide derivatives, suggesting potential utility in drug development against diseases like malaria and COVID-19 (Fahim & Ismael, 2021).
Novel Syntheses and Molecular Structures
Advancements in synthetic methodologies for complex organic molecules related to this compound have been reported. Sanad and Mekky (2018) detailed the synthesis of novel compounds incorporating dibromobenzofuran moiety, showcasing the versatility of enaminone intermediates in generating azines and azolotriazines. This work highlights the ongoing exploration of novel synthetic routes for complex organic molecules, potentially enriching the library of compounds with therapeutic applications (Sanad & Mekky, 2018).
Biological Activities and Potential Therapeutic Applications
Research into sulfonamide derivatives structurally related to this compound has revealed various biological activities. Sarhan et al. (2010) investigated the cell cycle disruption and apoptotic activity of certain thiazolo[3,2-a]benzimidazole derivatives, demonstrating significant antiproliferative activity against cancer cell lines. This suggests the potential for developing new anticancer agents from sulfonamide-based compounds (Sarhan et al., 2010).
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with specific enzymes or receptors in the body .
Mode of Action
It’s likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
It’s likely that it leads to changes in cellular processes, potentially influencing health and disease states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c23-18(12-4-6-26-11-12)21-19-20-14-3-5-22(10-17(14)29-19)30(24,25)13-1-2-15-16(9-13)28-8-7-27-15/h1-2,4,6,9,11H,3,5,7-8,10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWKQFHMKCLCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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